

Technical Guide: Spectral Characterization & Synthesis of 4-Sec-butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Sec-butoxy-3-ethoxybenzaldehyde

CAS No.: 915907-98-1

Cat. No.: B1305067

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Executive Summary

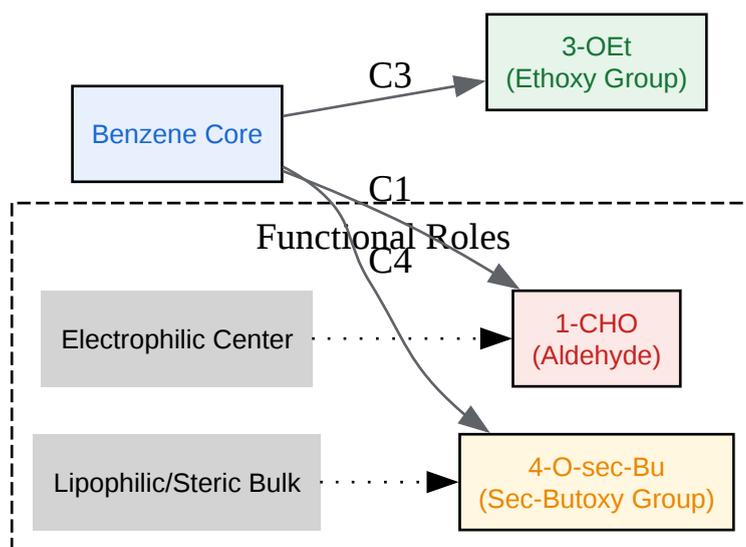
4-Sec-butoxy-3-ethoxybenzaldehyde (CAS: 915907-98-1) is a specialized dialkoxybenzaldehyde intermediate.^[1] Structurally related to Ethyl Vanillin and 3-Ethoxy-4-methoxybenzaldehyde (an Apremilast intermediate), this compound features a chiral sec-butoxy moiety at the para-position. This structural modification introduces lipophilicity and steric bulk, critical for optimizing binding affinity in phosphodiesterase (PDE) inhibitors and other small-molecule therapeutics.

This guide provides a technical comparison of the spectral characteristics of **4-Sec-butoxy-3-ethoxybenzaldehyde** against its primary precursors and analogs. It establishes a robust protocol for synthesis and identification, focusing on the diagnostic NMR signals required to distinguish the target product from regioisomers and unreacted starting materials.

Chemical Profile & Structural Logic

Feature	Specification
Chemical Name	4-(sec-Butoxy)-3-ethoxybenzaldehyde
CAS Number	915907-98-1
Molecular Formula	C ₁₃ H ₁₈ O ₃
Molecular Weight	222.28 g/mol
Key Functional Groups	Aldehyde (C-1), Ethoxy (C-3), sec-Butoxy (C-4)
Chirality	Racemic (R/S) at the sec-butoxy methine carbon

Structural Diagram (Graphviz)



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Figure 1: Functional group topology of **4-Sec-butoxy-3-ethoxybenzaldehyde** showing the substitution pattern critical for NMR assignment.

Spectral Data Comparison

The critical challenge in characterizing this molecule is distinguishing it from its precursor (Ethyl Vanillin) and its regioisomer (3-sec-butoxy-4-ethoxybenzaldehyde). The following data

compares the Target Product against these alternatives.

Comparative ¹H-NMR Fingerprint (400 MHz, CDCl₃)

The table below highlights the Diagnostic Shifts—the specific signals that confirm the successful alkylation of the phenolic hydroxyl group.

Proton Assignment	Target Product (4-sec-butoxy-3-ethoxy)	Precursor (Ethyl Vanillin)	Common Analog (3-ethoxy-4-methoxy)	Diagnostic Note
-CHO (Aldehyde)	9.83 ppm (s)	9.81 ppm (s)	9.84 ppm (s)	Conserved across all analogs.
Ar-H (C2)	7.41 ppm (d, J=2Hz)	7.42 ppm (d)	7.43 ppm (d)	meta-coupling to C6-H.
Ar-H (C6)	7.38 ppm (dd)	7.40 ppm (dd)	7.41 ppm (dd)	ortho-coupling to C5-H.
Ar-H (C5)	6.96 ppm (d, J=8Hz)	7.03 ppm (d)	6.98 ppm (d)	Key Shift: Upfield shift due to alkylation vs. free phenol.
3-OCH ₂ CH ₃	4.16 (q), 1.48 (t)	4.19 (q), 1.49 (t)	4.18 (q), 1.49 (t)	Standard ethoxy pattern.
4-OR Group	4.45 (m, 1H)1.75 (m, 1H)1.65 (m, 1H)1.35 (d, 3H)0.98 (t, 3H)	6.20 (s, 1H, -OH) (Disappears)	3.95 (s, 3H, -OMe)(Singlet)	CRITICAL ID: The sec-butoxy methine multiplet at ~4.45 ppm confirms O-alkylation.

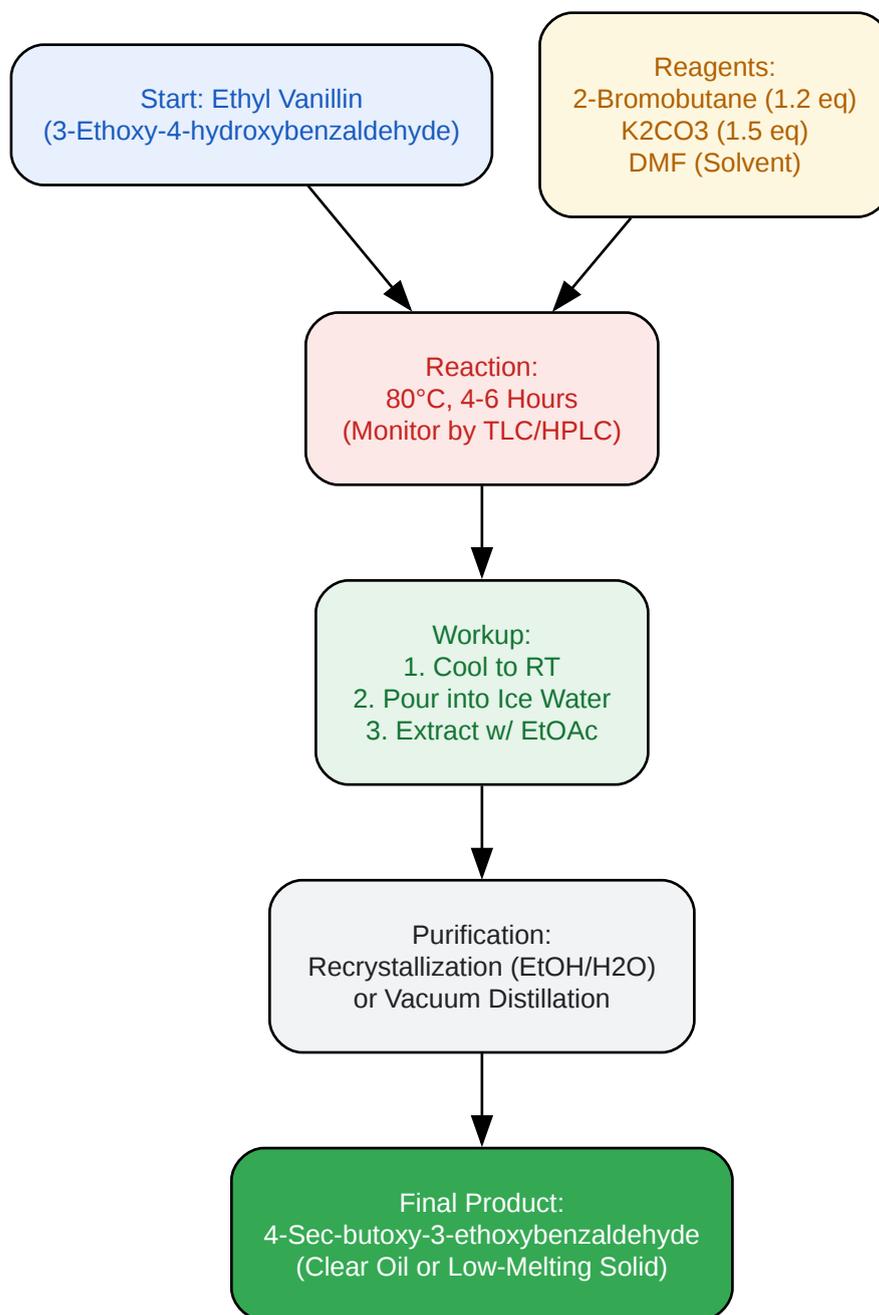
IR Spectroscopy Markers

- Target Product: Strong C-H stretching bands at 2960-2870 cm^{-1} (increased aliphatic content from sec-butyl). Absence of broad O-H stretch (3200-3500 cm^{-1}).
- Ethyl Vanillin: Distinctive broad O-H stretch at $\sim 3200 \text{ cm}^{-1}$.
- Differentiation: Monitoring the disappearance of the O-H band is the primary in-process control (IPC) method for the synthesis.

Synthesis & Purification Protocol

This protocol describes the Williamson Ether Synthesis required to convert Ethyl Vanillin to **4-Sec-butoxy-3-ethoxybenzaldehyde**. This method is preferred over direct alkylation of 3,4-dihydroxybenzaldehyde due to better regioselectivity control.

Experimental Workflow Diagram



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Figure 2: Step-by-step synthesis workflow for the O-alkylation of Ethyl Vanillin.

Detailed Protocol

- Reagent Setup:

- Charge a reaction vessel with Ethyl Vanillin (1.0 eq) and Potassium Carbonate (K_2CO_3 , 1.5 eq).
- Add N,N-Dimethylformamide (DMF) (5 mL per gram of substrate). Acetone can be used as a greener alternative but requires longer reaction times (reflux).
- Alkylation:
 - Add 2-Bromobutane (1.2 eq) dropwise. Note: 2-Bromobutane is less reactive than primary halides due to steric hindrance; a slight excess is necessary.
 - Heat the mixture to 80°C for 4–6 hours.
- In-Process Control (IPC):
 - Monitor by TLC (Hexane:EtOAc 7:3).
 - Target: Disappearance of the lower R_f spot (Ethyl Vanillin) and appearance of a higher R_f spot (Product).
- Workup:
 - Cool reaction to room temperature.^[2]
 - Pour into ice-cold water (precipitation of inorganic salts and product oil).
 - Extract with Ethyl Acetate (3x). Wash organic layer with 1N NaOH (to remove unreacted phenolic starting material) followed by Brine.
- Purification:
 - Dry over $MgSO_4$ and concentrate in vacuo.
 - Result: The product is typically a viscous pale yellow oil or low-melting solid. High-purity samples (>98%) can be obtained via vacuum distillation or column chromatography (SiO_2 , Hexane/EtOAc gradient).

Quality Control & Impurity Analysis

To ensure suitability for pharmaceutical applications, the following impurities must be controlled.

Impurity Type	Source	Detection Method	Limit (Typical)
Ethyl Vanillin	Unreacted Starting Material	HPLC / TLC	< 0.5%
3-Ethoxy-4-n-butoxy...	Impurity in 2-Bromobutane	GC-MS / NMR	< 0.1%
DMF Residual	Solvent Entrapment	Headspace GC	< 880 ppm

HPLC Method Recommendation:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Gradient: 40% B to 90% B over 15 minutes.
- Detection: UV @ 230 nm and 280 nm.
- Retention Logic: The target product is significantly more lipophilic than Ethyl Vanillin and will elute later (higher k' value).

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11870634, 3-Ethoxy-4-methoxybenzaldehyde. Retrieved from [[Link](#)]
- SDBS. Spectral Database for Organic Compounds, SDBS. (For analog comparison: 3-ethoxy-4-methoxybenzaldehyde). Retrieved from [[Link](#)]

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Sources

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- 2. researchgate.net [researchgate.net]
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